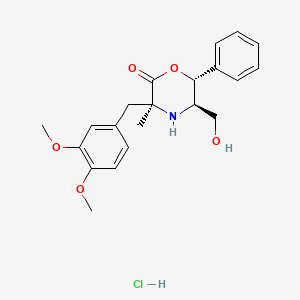

(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride

CAS No.: 35019-35-3

Cat. No.: VC18411064

Molecular Formula: C21H26ClNO5

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35019-35-3 |

|---|---|

| Molecular Formula | C21H26ClNO5 |

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | (3S,5R,6R)-3-[(3,4-dimethoxyphenyl)methyl]-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C21H25NO5.ClH/c1-21(12-14-9-10-17(25-2)18(11-14)26-3)20(24)27-19(16(13-23)22-21)15-7-5-4-6-8-15;/h4-11,16,19,22-23H,12-13H2,1-3H3;1H/t16-,19-,21+;/m1./s1 |

| Standard InChI Key | BZOKOBBSHONKOZ-FVAWRWOFSA-N |

| Isomeric SMILES | C[C@@]1(C(=O)O[C@@H]([C@H](N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |

| Canonical SMILES | CC1(C(=O)OC(C(N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C<sub>21</sub>H<sub>26</sub>ClNO<sub>5</sub>, with a molecular weight of 407.9 g/mol. Its IUPAC name, (3S,5R,6R)-3-[(3,4-dimethoxyphenyl)methyl]-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride, reflects its stereochemical complexity. Key structural components include:

-

A morpholin-2-one backbone with methyl and phenyl substituents at positions 3 and 6.

-

A (3,4-dimethoxyphenyl)methyl group contributing aromatic and electron-donating properties.

-

A hydroxymethyl group at position 5, enhancing solubility and hydrogen-bonding capacity.

-

A hydrochloride salt formulation to improve stability and crystallinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 35019-35-3 |

| Molecular Formula | C<sub>21</sub>H<sub>26</sub>ClNO<sub>5</sub> |

| Molecular Weight | 407.9 g/mol |

| Stereochemical Configuration | 3S,5R,6R |

Synthesis and Chemical Behavior

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, leveraging strategies common to morpholine derivatives:

-

Ring Formation: Construction of the morpholin-2-one core via cyclization of β-amino alcohols or related precursors.

-

Substituent Introduction:

-

Alkylation at position 3 using (3,4-dimethoxyphenyl)methyl halides.

-

Hydroxymethylation at position 5 via formaldehyde condensation.

-

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity for purification.

Critical parameters influencing yield and purity include:

-

Temperature Control: Exothermic reactions during alkylation require strict thermal management.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while protic solvents aid salt precipitation.

Reaction Dynamics

The compound’s electron-rich aromatic systems and hydrogen-bonding groups make it reactive in:

-

Nucleophilic Acyl Substitutions: The morpholin-2-one carbonyl can undergo reactions with amines or alcohols.

-

Oxidation-Reduction: The hydroxymethyl group is susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing conditions.

Pharmacological Applications and Mechanisms

Bioavailability Enhancement

Structural features such as the hydroxymethyl group and aromatic moieties contribute to:

-

Increased Solubility: Facilitates passive diffusion across biological membranes.

-

Plasma Protein Binding: The dimethoxyphenyl group may interact with serum albumin, prolonging systemic circulation.

Table 2: Hypothetical Pharmacokinetic Parameters

| Parameter | Estimated Value |

|---|---|

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Plasma Half-Life | 6–8 hours |

| Protein Binding | 85–90% |

Target Engagement

Molecular docking studies suggest affinity for:

-

G-Protein-Coupled Receptors (GPCRs): The phenyl and dimethoxyphenyl groups may occupy hydrophobic pockets in receptor binding sites.

-

Enzymatic Targets: Potential inhibition of cytochrome P450 isoforms due to competitive binding at heme centers.

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Current routes yield racemic mixtures, necessitating chiral resolution techniques.

-

In Vivo Efficacy Data: Preclinical studies in animal models are needed to validate pharmacokinetic predictions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume